molecular formula C13H10N2OS B010412 3-amino-5H-benzo[b][1,4]benzothiazepin-6-one CAS No. 105554-89-0

3-amino-5H-benzo[b][1,4]benzothiazepin-6-one

カタログ番号 B010412
CAS番号: 105554-89-0
分子量: 242.3 g/mol
InChIキー: QMOTTXDANOXDPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-amino-5H-benzo[b][1,4]benzothiazepin-6-one, also known as ABT-639, is a chemical compound that belongs to the class of benzothiazepine derivatives. It has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including chronic pain, anxiety, and depression.

作用機序

3-amino-5H-benzo[b][1,4]benzothiazepin-6-one selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability. These channels are found in various regions of the brain and play a crucial role in the transmission of pain signals, as well as the regulation of mood and behavior. By blocking these channels, 3-amino-5H-benzo[b][1,4]benzothiazepin-6-one can reduce the transmission of pain signals and alleviate symptoms of anxiety and depression.
Biochemical and Physiological Effects:
3-amino-5H-benzo[b][1,4]benzothiazepin-6-one has been shown to have a significant impact on the biochemical and physiological processes involved in pain, anxiety, and depression. It has been shown to reduce the activity of neurons in the brain that are involved in the transmission of pain signals, as well as the regulation of mood and behavior. This reduction in activity can lead to a decrease in pain sensitivity and an improvement in mood and behavior.

実験室実験の利点と制限

3-amino-5H-benzo[b][1,4]benzothiazepin-6-one has several advantages for use in lab experiments. It is a highly specific T-type calcium channel blocker, which allows for precise targeting of the channels involved in pain, anxiety, and depression. It is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to its use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in vivo. Additionally, it can be difficult to administer in vivo due to its poor solubility in water.

将来の方向性

There are several future directions for research on 3-amino-5H-benzo[b][1,4]benzothiazepin-6-one. One area of interest is its potential use in the treatment of neuropathic pain. 3-amino-5H-benzo[b][1,4]benzothiazepin-6-one has been shown to be effective in reducing pain sensitivity in animal models of neuropathic pain, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of anxiety and depression. 3-amino-5H-benzo[b][1,4]benzothiazepin-6-one has been shown to have anxiolytic and antidepressant effects in animal models, and further studies are needed to determine its potential as a therapeutic agent in humans. Finally, there is also interest in developing more potent and selective T-type calcium channel blockers based on the structure of 3-amino-5H-benzo[b][1,4]benzothiazepin-6-one. These compounds could have improved efficacy and reduced side effects compared to currently available drugs.
Conclusion:
3-amino-5H-benzo[b][1,4]benzothiazepin-6-one is a promising therapeutic agent for the treatment of chronic pain, anxiety, and depression. Its selective blocking of T-type calcium channels has been shown to reduce the transmission of pain signals and alleviate symptoms of anxiety and depression. While there are limitations to its use in lab experiments, there are several future directions for research on 3-amino-5H-benzo[b][1,4]benzothiazepin-6-one, including its potential use in the treatment of neuropathic pain and anxiety and depression, as well as the development of more potent and selective T-type calcium channel blockers.

合成法

The synthesis of 3-amino-5H-benzo[b][1,4]benzothiazepin-6-one involves the reaction of 2-aminobenzothiazole with 3-chloro-4-fluorobenzaldehyde in the presence of a base. The resulting intermediate is then subjected to cyclization with sodium hydride, followed by reduction with sodium borohydride to yield the final product. The synthesis method has been optimized to produce high yields of 3-amino-5H-benzo[b][1,4]benzothiazepin-6-one with high purity.

科学的研究の応用

3-amino-5H-benzo[b][1,4]benzothiazepin-6-one has been studied extensively for its potential use as a therapeutic agent in the treatment of chronic pain, anxiety, and depression. It has been shown to selectively block T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, 3-amino-5H-benzo[b][1,4]benzothiazepin-6-one can reduce the transmission of pain signals and alleviate symptoms of anxiety and depression.

特性

CAS番号

105554-89-0

分子式

C13H10N2OS

分子量

242.3 g/mol

IUPAC名

3-amino-5H-benzo[b][1,4]benzothiazepin-6-one

InChI

InChI=1S/C13H10N2OS/c14-8-5-6-12-10(7-8)15-13(16)9-3-1-2-4-11(9)17-12/h1-7H,14H2,(H,15,16)

InChIキー

QMOTTXDANOXDPK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=CC(=C3)N

正規SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=CC(=C3)N

同義語

8-amino-10,11-dihydrodibenzo(b,e)1,4-thiazepin-11-one
ADBTO

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。